molecular formula C8H7ClO B074664 2-Chloro-6-methylbenzaldehyde CAS No. 1194-64-5

2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664
CAS No.: 1194-64-5
M. Wt: 154.59 g/mol
InChI Key: CCYFXIJPJFSTSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylbenzaldehyde can be synthesized through several methods. One common laboratory method involves the reaction of methyl benzoic acid with anhydrous zinc chloride to generate the corresponding acid chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-methylbenzaldehyde. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve the desired substitution .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Chloro-6-methylbenzaldehyde is unique due to the presence of both a chloro and a methyl group on the benzaldehyde ring. This combination of substituents imparts specific chemical reactivity and physical properties that differentiate it from other similar compounds. For example, the chloro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its fluoro or hydroxy analogs .

Properties

IUPAC Name

2-chloro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFXIJPJFSTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499407
Record name 2-Chloro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-64-5
Record name 2-Chloro-6-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-methylbenzonitrile (1 g, 6.6 mmol) in THF (15 mL) under argon at 0° C. a solution of DIBAL (1 M in THF, 7 mL, 7 mmol) was added dropwise over 5 minutes. After 3 hr at 0° C., the reaction mixture was brought to room temperature and further stirred overnight. The reaction mixture was quenched with 5% sulfuric acid at 0° C., extracted with ether, washed with brine and dried (MgSO4). Concentration provided 2-chloro-6-methylbenzaldehyde (0.92 g) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes available for producing 2-Chloro-6-methylbenzoic acid, and what are their advantages?

A1: Two efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid are detailed in the literature [].

    Q2: What safety concerns were addressed during the development of a large-scale manufacturing process for R411, which utilizes 2-chloro-6-methylbenzaldehyde as a starting material?

    A2: The synthesis of R411, a potential asthma treatment, involves oxidizing this compound to 2-chloro-6-methylbenzoic acid []. While using sodium chlorite was effective for this oxidation, the process initially relied on hydrogen peroxide to eliminate hypochlorite, a hazardous byproduct. To enhance safety, researchers developed an alternative approach employing dimethyl sulfoxide (DMSO) as a scavenger. This substitution maintained the process's efficiency and economic viability while mitigating the risks associated with using hydrogen peroxide on a large scale [].

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